tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20517253
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate

CAS No.:

Cat. No.: VC20517253

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate -

Specification

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-3-(hydroxymethyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1
Standard InChI Key APFRSUHBGMXPSZ-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCNCC1CO

Introduction

"tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate" is a chemical compound belonging to the carbamate family, characterized by its tert-butyl protecting group and a piperidine core functionalized with hydroxymethyl and carbamate groups. This compound is of interest in organic synthesis, medicinal chemistry, and as an intermediate in drug development.

Synthesis

The synthesis of tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate typically involves:

  • Formation of Piperidine Core: Starting from precursors such as piperidine derivatives or amino alcohols.

  • Introduction of Hydroxymethyl Group: Functionalization at position 3 using formaldehyde or similar reagents.

  • Carbamate Formation: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of this compound:

  • 1H NMR: Signals corresponding to protons on the piperidine ring, hydroxymethyl group, and tert-butyl group.

  • 13C NMR: Peaks for carbons in the carbamate group, piperidine ring, and tert-butyl moiety.

Applications

  • Pharmaceutical Intermediates:

    • Used in the synthesis of bioactive molecules due to its functional versatility.

    • Potential precursor for drugs targeting central nervous system disorders.

  • Protecting Group Chemistry:

    • The tert-butyl carbamate group is removable under acidic conditions, making it ideal for temporary protection of amines.

  • Medicinal Chemistry Research:

    • The compound's hydroxymethyl functionality allows further derivatization for drug discovery.

Biological Relevance

Although specific biological data on this compound is limited, its structure suggests potential roles in:

  • Modulating receptor activity due to the piperidine scaffold.

  • Acting as a building block for enzyme inhibitors or receptor ligands.

Safety and Handling

ParameterDetails
ToxicityLimited data; handle with care
Storage ConditionsStore in a cool, dry place
ReactivityStable under standard conditions

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